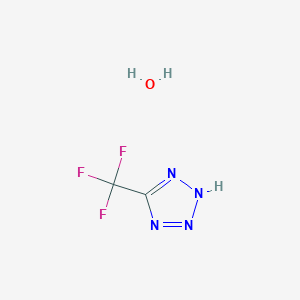

5-(Trifluoromethyl)-1H-tetrazole hydrate

Description

Significance of Trifluoromethylation in Heterocyclic Chemistry

The introduction of a trifluoromethyl (-CF₃) group into heterocyclic compounds is a pivotal strategy in modern medicinal and materials chemistry. rsc.org This is due to the unique electronic properties of the -CF₃ group, which can significantly alter the physicochemical characteristics of the parent molecule. nih.gov

Key impacts of trifluoromethylation include:

Enhanced Lipophilicity : The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes, a crucial factor in drug design. rsc.orgmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com Attaching a -CF₃ group to a molecule can protect it from metabolic processes in the body, thereby increasing its half-life and bioavailability. rsc.org

Modulation of Acidity/Basicity : As a potent electron-withdrawing group, the -CF₃ group can significantly increase the acidity of nearby protons, such as the N-H proton in a tetrazole ring. nih.gov

Binding Affinity : The unique properties of the trifluoromethyl group can enhance the binding affinity of a drug candidate to its target protein or enzyme. mdpi.com

These modifications have made trifluoromethylated heterocycles increasingly important in the development of pharmaceuticals and agrochemicals. rsc.org The process of adding this group, known as trifluoromethylation, is a major area of research, with various methods being developed to efficiently create these valuable compounds. nih.gov

Overview of Tetrazole Chemistry and its Unique Attributes

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. bohrium.com First discovered in 1885, these nitrogen-rich molecules have become fundamental in several scientific domains. guidechem.comnih.gov

The unique attributes of the tetrazole ring system include:

High Nitrogen Content : Tetrazoles possess the maximum possible nitrogen content for any stable heterocyclic compound, which contributes to their high positive enthalpy of formation. This property makes them useful in the field of energetic materials, such as propellants and gas generators for airbags. guidechem.com

Acidity : The N-H proton on the tetrazole ring is notably acidic, with a pKa value around 4.9, which is comparable to that of carboxylic acids. guidechem.comwikipedia.org

Bioisosterism : Due to its similar acidity and planar structure, the tetrazole group is often used as a bioisostere for the carboxylic acid group in drug design. bohrium.comwikipedia.org This substitution can improve a drug's metabolic stability and membrane permeability. This strategy is famously used in angiotensin II receptor blockers like losartan. wikipedia.org

Electronic Properties : The planar, electron-rich ring system possesses both electron donor and acceptor properties, allowing for diverse chemical reactions and interactions with biological targets. guidechem.comnih.gov

Coordination Chemistry : The multiple nitrogen atoms can act as ligands, allowing tetrazoles to form stable complexes with metal ions.

The synthesis of tetrazole derivatives is an active area of research, with the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) being a common and effective method. researchgate.netcore.ac.uk The versatility and unique properties of the tetrazole ring ensure its continued importance in medicinal chemistry, materials science, and organic synthesis. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4.H2O/c3-2(4,5)1-6-8-9-7-1;/h(H,6,7,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGWPYUUBTVAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-10-3 | |

| Record name | 2H-Tetrazole, 5-(trifluoromethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5 Trifluoromethyl 1h Tetrazole Hydrate and Its Analogues

Classical and Modern Approaches to Tetrazole Ring Formation

The construction of the tetrazole ring is the cornerstone of synthesizing 5-substituted-1H-tetrazoles. Over the years, several methodologies have been established and refined for this purpose.

[3+2] Cycloaddition Reactions in the Synthesis of 5-Substituted-1H-tetrazoles

The [3+2] cycloaddition reaction is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. acs.orgthieme-connect.com This reaction typically involves the combination of a nitrile (a two-atom component) and an azide (B81097) (a three-atom component) to form the five-membered tetrazole ring. acs.org The conventional approach often utilized hydrazoic acid, which is highly toxic and explosive, prompting the development of safer alternatives. thieme-connect.com

Modern iterations of this reaction often use sodium azide in conjunction with a catalyst to facilitate the cycloaddition. nih.govnih.gov A variety of catalytic systems have been explored, including both homogeneous and heterogeneous catalysts, to improve reaction efficiency and safety. acs.org For instance, copper-catalyzed [3+2] cycloaddition between nitriles and trimethylsilyl (B98337) azide has been shown to produce 5-substituted 1H-tetrazoles in good to high yields. scilit.com Similarly, cobalt(II) complexes have been demonstrated to be effective catalysts for this transformation under homogeneous conditions. acs.org

The general mechanism involves the activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by the azide ion. acs.org This is followed by an intramolecular cyclization to form the tetrazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Synthesis from Nitrile Precursors

The use of nitrile precursors is a cornerstone in the synthesis of 5-substituted-1H-tetrazoles, including those with a trifluoromethyl group. The most direct method involves the reaction of a nitrile with an azide source. organic-chemistry.org This approach is versatile, accommodating a wide range of aromatic and aliphatic nitriles. organic-chemistry.org

For the synthesis of 5-(Trifluoromethyl)-1H-tetrazole, trifluoroacetonitrile (B1584977) serves as the key nitrile precursor. The reaction of trifluoroacetonitrile with an azide, often in the presence of a Lewis or Brønsted acid catalyst, leads to the formation of the desired tetrazole. nih.gov The high electrophilicity of the carbon atom in the nitrile group of trifluoroacetonitrile, due to the strong electron-withdrawing nature of the trifluoromethyl group, facilitates the nucleophilic attack by the azide.

Various catalytic systems have been developed to promote the reaction between nitriles and sodium azide, including zinc salts, iodine, and silica-supported sodium hydrogen sulfate. organic-chemistry.org These catalysts enhance the reaction rate and allow for milder reaction conditions. organic-chemistry.org The use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, offers advantages in terms of catalyst recovery and reuse. nih.govnih.gov

Table 1: Examples of Catalysts Used in the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles and Sodium Azide

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Silica Sulfuric Acid | DMF, reflux | 72-95 | nih.govnih.gov |

| Zinc(II) Chloride | Isopropanol, n-propanol, or n-butanol | Very good | organic-chemistry.org |

| Ytterbium Triflate Hydrate (B1144303) | Dimethylformamide | High | researchgate.net |

| Copper(II) complex on Fe3O4@SiO2 | Water, 40 °C | High (up to 97) | nih.gov |

Preparation from Trifluoroacetimidoyl Chlorides

An alternative route to trifluoromethyl-substituted tetrazoles and related triazoles involves the use of trifluoroacetimidoyl chlorides as starting materials. nih.govrsc.org These compounds serve as versatile building blocks for the construction of various trifluoromethyl-containing heterocycles. While the direct synthesis of 5-(Trifluoromethyl)-1H-tetrazole from trifluoroacetimidoyl chlorides is less commonly reported, the chemistry of these precursors is relevant to the synthesis of analogous structures. For instance, trifluoroacetimidoyl chlorides can react with various nucleophiles to generate intermediates that can subsequently undergo cyclization to form heterocyclic rings. nih.gov

Copper-mediated [3+2] cycloaddition reactions of trifluoroacetimidoyl chlorides with N-isocyanoiminotriphenylphphorane have been utilized for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.gov Furthermore, a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed for the synthesis of 5-trifluoromethyl-1,2,3-triazoles. rsc.org These examples highlight the utility of trifluoroacetimidoyl chlorides in accessing trifluoromethylated azole heterocycles.

Catalytic Strategies in the Synthesis of Trifluoromethyl-Substituted Tetrazoles

Catalysis plays a pivotal role in the modern synthesis of trifluoromethyl-substituted tetrazoles, offering pathways to increased efficiency, selectivity, and sustainability.

Heterogeneous Catalysis and Nanoparticle-Assisted Reactions

Heterogeneous catalysis offers significant advantages for the synthesis of 5-substituted-1H-tetrazoles, including ease of catalyst separation and recycling. nih.gov Various solid-supported catalysts have been developed for the [3+2] cycloaddition of nitriles and sodium azide. nih.gov For instance, silica sulfuric acid has been shown to be an efficient and reusable catalyst for this reaction, providing high yields of the desired tetrazoles. nih.govnih.gov

In recent years, nanoparticle-based catalysts have emerged as highly effective alternatives due to their high surface area-to-volume ratio and unique catalytic properties. nih.govrsc.org These nanocatalysts can be designed with specific functionalities to enhance their catalytic activity and selectivity. nih.gov Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. nih.govsemanticscholar.org

Several studies have reported the use of copper-containing nanocatalysts for tetrazole synthesis. semanticscholar.org For example, a novel heterogeneous catalyst containing a Schiff base coordinated Cu(II) covalently attached to Fe3O4@SiO2 nanoparticles has been successfully employed for the synthesis of 5-substituted 1H-tetrazole derivatives in high yields in an aqueous medium. nih.gov Zinc oxide (ZnO) nanoparticles have also been utilized as efficient heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition. amerigoscientific.com

Table 2: Examples of Nanoparticle-Based Catalysts for Tetrazole Synthesis

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | [3+2] cycloaddition | Highly efficient in water, reusable | nih.gov |

| Pd-Arg@boehmite | [3+2] cycloaddition | Environmentally friendly, high substrate competency | nih.gov |

| ZnO nanoparticles | [3+2] cycloaddition | Lewis acidic surface, recyclable | amerigoscientific.com |

| Cu NPs@Fe3O4-chitosan | [3+2] cycloaddition | Easy work-up, high yields | amerigoscientific.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. lew.ro This technology has been successfully applied to the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.com

The microwave-assisted [3+2] cycloaddition of nitriles with sodium azide has been reported using various catalysts. For example, bismuth chloride has been used to catalyze this reaction in water or isopropanol/water mixtures under microwave irradiation, affording good yields of 5-substituted 1H-tetrazoles. researchgate.net The use of microwave heating can accelerate the reaction by efficiently transferring energy to the polar reactants and solvent molecules, thereby increasing the rate of the cycloaddition. lew.ro

Microwave-assisted protocols have also been developed for the synthesis of various other nitrogen-containing heterocycles, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.govscielo.brresearchgate.net The combination of microwave heating with one-pot sequential reactions can further enhance synthetic efficiency by avoiding the isolation and purification of intermediate compounds. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful and safe technology for the production of tetrazoles, including those with thermally sensitive groups like trifluoromethyl. mit.edu This methodology offers significant advantages over traditional batch synthesis, particularly in managing hazardous reagents and reaction conditions. The primary hazard in tetrazole synthesis from nitriles and azides is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive compound, especially when reactions are conducted with Brønsted acids. scispace.com

Flow chemistry mitigates these risks by ensuring that only small quantities of reagents are reacting at any given moment within a confined and controlled environment, such as a coiled tubing reactor. mit.eduscispace.com This minimizes the accumulation of hazardous intermediates and allows for better control over exothermic reactions.

A general continuous-flow setup involves using a syringe pump to introduce a solution of the nitrile substrate and an azide source (e.g., sodium azide) into a heated, coiled reactor made of materials like PFA (perfluoroalkoxy alkane) tubing. scispace.com The small reactor volume and precise temperature control enable rapid heating to high temperatures (e.g., 190 °C or higher), which significantly accelerates the reaction rate, reducing reaction times from hours to minutes. scispace.comacademie-sciences.fr This efficiency can lead to high product output; for instance, a system producing 5-phenyl-1H-tetrazole demonstrated a potential output of over 100 grams per day. scispace.com

The table below outlines typical conditions and outcomes for the continuous flow synthesis of various 5-substituted tetrazoles, demonstrating the versatility of the technique which is applicable to analogues of 5-(Trifluoromethyl)-1H-tetrazole.

| Nitrile Substrate | Reaction Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile | 190 | 20 | 96 | scispace.com |

| 4-Methoxybenzonitrile | 190 | 20 | 97 | scispace.com |

| Pivalonitrile | 190 | 30 | 94 | scispace.com |

| 3-Pyridinecarbonitrile | 190 | 20 | 95 | scispace.com |

Multi-Component Reactions for the Derivatization of the Tetrazole Core

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govrug.nl MCRs are particularly valuable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse and complex molecules. nih.govbeilstein-journals.org For tetrazole synthesis, MCRs provide convergent access to a wide array of substituted scaffolds. acs.org

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, yielding α-aminomethyl tetrazoles. acs.org This reaction typically involves an oxo component (aldehyde or ketone), an amine, an isocyanide, and an azide source (like trimethylsilyl azide). The versatility of the UT-4CR allows for extensive derivatization, as a wide range of commercially available starting materials can be employed, enabling the creation of large compound libraries for screening purposes. beilstein-journals.orgacs.org

Another significant MCR is the Passerini three-component reaction (PT-3CR). This reaction can be adapted to synthesize novel tetrazole building blocks, such as diversely protected tetrazole aldehydes. beilstein-journals.org These building blocks can then be used in subsequent MCRs or other synthetic transformations, facilitating the incorporation of the tetrazole moiety into more complex, drug-like molecules. This strategy represents a complementary approach to traditional late-stage tetrazole formation from nitriles. beilstein-journals.org

The table below illustrates the diversity of derivatives that can be generated using an Ugi-type reaction with a tetrazole aldehyde as the oxo-component.

| Amine Component | Isocyanide Component | Acid Component | Resulting Scaffold Type | Reference |

|---|---|---|---|---|

| Benzylamine | tert-Butyl isocyanide | Acetic Acid | Mono-tetrazole | beilstein-journals.org |

| Aniline | Cyclohexyl isocyanide | Formic Acid | Mono-tetrazole | beilstein-journals.org |

| Methylamine | Ethyl isocyanoacetate | Propionic Acid | Mono-tetrazole | beilstein-journals.org |

| Aminomethyltetrazole | tert-Butyl isocyanide | Acetic Acid | Di-tetrazole | beilstein-journals.org |

Regioselectivity and Stereoselectivity in Tetrazole Synthesis

The synthesis of substituted tetrazoles often presents challenges related to regioselectivity. When 5-substituted-1H-tetrazoles are alkylated, the reaction can occur at two different nitrogen atoms, leading to a mixture of 1,5-disubstituted and 2,5-disubstituted tetrazole isomers. rsc.org The tetrazole anion is an ambident nucleophile, and the site of alkylation is influenced by several factors, including the steric and electronic properties of both the substituent at the C5 position and the incoming electrophile (alkylating agent). rsc.org

The regiochemical outcome cannot be attributed solely to steric hindrance. The reaction mechanism plays a crucial role; for instance, reactions proceeding through a first-order nucleophilic substitution (Sₙ1) pathway with a transient carbocation intermediate may favor one isomer, while second-order (Sₙ2) pathways may lead to the other. rsc.org The electron-withdrawing nature of a trifluoromethyl group at the C5 position would be expected to influence the relative nucleophilicity of the ring nitrogens, thereby impacting the isomer ratio.

Stereoselectivity becomes a key consideration when the synthesis creates chiral centers. For example, an efficient one-pot, three-component reaction for the synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro- nih.govbeilstein-journals.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives has been shown to proceed with high regio- and stereoselectivity under solvent-free conditions. researchgate.net In such reactions, the precise spatial arrangement of atoms in the product is controlled, leading to the preferential formation of one stereoisomer over others.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. nih.gov Optimizing the conditions for this reaction is crucial for maximizing yield, minimizing reaction time, and ensuring safety. Key parameters that are frequently investigated include the choice of catalyst, solvent, and temperature, as well as the use of energy sources like microwave irradiation. thieme-connect.com

Catalysts: A wide range of catalysts have been explored to facilitate the cycloaddition. Lewis acids such as zinc bromide (ZnBr₂), lead(II) chloride (PbCl₂), and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have proven effective. academie-sciences.frlookchem.com Heterogeneous catalysts, like silica sulfuric acid or copper(II) oxide nanoparticles, offer advantages such as easier separation from the reaction mixture and potential for recycling. nih.govresearchgate.net The optimal catalyst loading is also a critical factor; for example, in the synthesis of 5-phenyl-1H-tetrazole using PbCl₂, a 10 mol% concentration was found to be optimal, with higher concentrations not providing a significant increase in yield. academie-sciences.fr

Solvents: The choice of solvent can dramatically impact reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often found to be superior, providing higher yields compared to polar protic solvents (e.g., ethanol) or non-protic solvents (e.g., toluene). academie-sciences.frresearchgate.net In some cases, reactions in water have been attempted as a green alternative, but with limited success for certain substrates. academie-sciences.fr

Temperature and Method: Reaction temperature is a key variable, with higher temperatures generally leading to increased yields and shorter reaction times. academie-sciences.fr Microwave-assisted synthesis has become a popular strategy for yield enhancement, as it allows for rapid and uniform heating, often reducing reaction times from many hours to minutes and significantly improving yields. thieme-connect.comresearchgate.net For instance, the synthesis of 5-phenyl-1H-tetrazole with CuO nanoparticles in DMF at 130°C required 10 hours for an 80% yield, whereas under microwave irradiation for just 15 minutes, the yield reached 99%. researchgate.net

The following table summarizes the results of an optimization study for the synthesis of 5-phenyl-1H-tetrazole, a common model for 5-substituted tetrazoles.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | DMF | 110 | 12 | Trace | academie-sciences.fr |

| PbCl₂ (5) | DMF | 110 | 8 | 40 | academie-sciences.fr |

| PbCl₂ (10) | DMF | 110 | 5 | 81 | academie-sciences.fr |

| PbCl₂ (10) | Ethanol | 110 | 10 | 15 | academie-sciences.fr |

| PbCl₂ (10) | Toluene | 110 | 10 | 28 | academie-sciences.fr |

| CuO NPs (5) | DMF | 130 | 10 | 80 | researchgate.net |

| CuO NPs (5) (MW) | DMF | 130 | 0.25 | 99 | researchgate.net |

Reactivity and Transformation Pathways of 5 Trifluoromethyl 1h Tetrazole Hydrate

Nucleophilic and Electrophilic Reactivity of the Tetrazole Ring System

The tetrazole ring, particularly when substituted with a strong electron-withdrawing group like the trifluoromethyl (CF3) group, exhibits distinct reactivity. The CF3 group significantly influences the electronic properties of the tetrazole ring, enhancing its acidic character. The pKa of 5-(Trifluoromethyl)-1H-tetrazole is comparable to that of carboxylic acids, making it a non-classical bioisostere in drug design. researchgate.net This acidity is a key factor in its nucleophilic and electrophilic reactions.

Nucleophilic Reactivity: The tetrazole anion, formed by deprotonation, is a potent nucleophile. The negative charge is delocalized across the four nitrogen atoms of the ring, allowing for reaction at different positions. Alkylation and other reactions with electrophiles can occur at either the N1 or N2 positions, leading to the formation of regioisomers. researchgate.net The electron-withdrawing nature of the trifluoromethyl group generally favors the formation of the 2,5-disubstituted isomer due to electronic and steric effects. researchgate.net

Electrophilic Reactivity: The tetrazole ring itself is generally resistant to electrophilic attack due to the presence of four electronegative nitrogen atoms. However, the trifluoromethyl group can make the ring more susceptible to certain electrophilic reactions. For instance, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines can participate in click chemistry reactions with terminal acetylenes, indicating the ring's ability to react with electrophilic partners under specific conditions. researchgate.net The electrophilic trifluoromethyl radical can also be used to directly trifluoromethylate C-H bonds in heterocycles, showcasing a unique mode of electrophilic reactivity. nih.gov

Hydrogenation and Reduction Pathways

The hydrogenation of the tetrazole ring system can lead to ring opening or reduction of substituents, depending on the reaction conditions and the catalyst used. For 5-(trifluoromethyl)-1H-tetrazole, the trifluoromethyl group is generally stable to catalytic hydrogenation. The primary focus of reduction is often the tetrazole ring itself.

Hydrogenation of tetrazolo[1,5-a]pyrimidines containing a trifluoromethyl group using a Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2) in methanol (B129727) (MeOH) can result in the formation of 2-amino-6-aryl-4-trifluoromethylpyrimidines. researchgate.net This indicates a reductive cleavage of the tetrazole ring. Interestingly, photochemical hydrogenation has been shown to be a viable pathway for reducing certain substrates without causing dehalogenation, which can be a side reaction in conventional hydrogenation. researchgate.net The presence of the trifluoromethyl group appears to favor the formation of the aminopyrimidine product over the corresponding tetrahydropyrimidine. researchgate.net

It is important to note that the specific conditions of hydrogenation, including the catalyst, solvent, temperature, and pressure, play a crucial role in determining the reaction outcome.

Derivatization and Functionalization Strategies

The functionalization of 5-(Trifluoromethyl)-1H-tetrazole is a key area of research, enabling the synthesis of a wide array of derivatives with potential applications in various fields.

Alkylation is a common method for functionalizing the tetrazole ring, but it often leads to a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituent at the C5 position. researchgate.netrsc.org

For 5-substituted tetrazoles, the formation of the 2,5-disubstituted tetrazole is often favored. rsc.org This preference can be attributed to the electronic effects of the substituent and steric hindrance around the N1 position. researchgate.net A rationale based on the difference between first- and second-order nucleophilic substitution mechanisms has been proposed to explain the observed regioselectivity. rsc.org In some cases, intramolecular stabilization of the diazonium intermediate can also influence the outcome. rsc.org

| Alkylating Agent | Reaction Conditions | Major Isomer | Reference |

| Aliphatic amines (via diazotization) | Not specified | 2,5-disubstituted | rsc.org |

| Benzyl bromide | K2CO3 (base) | 2,5-disubstituted (55%) | mdpi.com |

This table is interactive. Click on the headers to sort.

Mannich reactions provide a powerful tool for the derivatization of 5-(Trifluoromethyl)-1H-tetrazole. This multicomponent reaction typically involves an amine, formaldehyde, and a CH-acidic compound, in this case, the tetrazole. Protein-induced Mannich ligations have been discovered as a biocatalytic reaction to furnish inhibitors of the transcription factor STAT5. nih.govresearchgate.net In this process, the STAT5 protein catalyzes the reaction between a phosphate (B84403) mimetic, formaldehyde, and 1H-tetrazoles, leading to ligands with significantly increased binding affinity. nih.govresearchgate.net These reactions can be performed under physiological conditions. nih.govresearchgate.net

Post-synthetic modification of the tetrazole ring and its derivatives allows for the creation of diverse molecular scaffolds. These modifications can involve reactions at the nitrogen atoms of the tetrazole ring or at the trifluoromethyl group, although the latter is generally less reactive.

One common strategy is the use of click chemistry. For example, trifluoromethyl-tetrazolo[1,5-a]pyrimidines readily undergo click reactions with terminal acetylenes to produce trifluoromethylated triazolylpyrimidines in excellent yields. researchgate.net This demonstrates the utility of the tetrazole moiety as a platform for further elaboration.

Furthermore, the synthesis of various 5-substituted 1H-tetrazole derivatives can be achieved through multicomponent reactions catalyzed by various agents, including nanoparticles. researchgate.netthieme-connect.com These methods offer efficient and environmentally friendly routes to a wide range of tetrazole-containing compounds. thieme-connect.com

Decomposition Mechanisms and Stability under Various Conditions

The thermal stability and decomposition pathways of tetrazoles are of significant interest, particularly for energetic materials. The decomposition of tetrazoles can proceed through different mechanisms, leading to various products. researchgate.net

Rapid decomposition of tetrazoles can serve as a source of chemical energy, primarily releasing molecular nitrogen (N2). researchgate.net Studies on the decomposition of 5-aminotetrazole (B145819) have shown two primary pathways: one leading to the formation of hydrazoic acid (HN3) and the other to N2. ucr.edu The pathway is influenced by the molecular structure and the placement of functional groups. ucr.edu Symmetrically placed functional groups tend to favor the N2 formation pathway, while asymmetric placement leads to HN3 production. ucr.edu

The stability of 5-(Trifluoromethyl)-1H-tetrazole hydrate (B1144303) is also influenced by external energy sources such as radiation. The tetrazole ring, being an energetic unit, can activate destructive processes under irradiation. researchgate.net The decomposition products can be valuable reagents in further synthesis. researchgate.net

| Compound | Decomposition Products | Influencing Factors | Reference |

| 5-aminotetrazole | HN3, NH2CN, N2 | Functional group placement (symmetry) | ucr.edunih.gov |

| Unsubstituted tetrazole | Gaseous products (97%, mainly N2) | γ-radiolysis at 100 °C | researchgate.net |

This table is interactive. Click on the headers to sort.

Reaction Kinetics and Mechanistic Elucidation of 5-(Trifluoromethyl)-1H-tetrazole Hydrate

A detailed investigation into the reaction kinetics and mechanistic pathways of this compound is crucial for understanding its stability, reactivity, and potential applications. While specific experimental kinetic and mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established chemistry of the tetrazole ring, the significant electronic influence of the trifluoromethyl group, and mechanistic studies of analogous compounds.

The reactivity of 5-(Trifluoromethyl)-1H-tetrazole is largely dictated by the interplay between the inherent properties of the tetrazole ring and the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. The -CF₃ group significantly influences the electron density distribution within the tetrazole ring, thereby affecting its acidity, nucleophilicity, and susceptibility to various transformations.

General Reactivity and Mechanistic Considerations

The formation of 5-substituted-1H-tetrazoles typically proceeds via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). Theoretical studies, such as those using density functional theory (B3LYP), have been employed to elucidate the mechanism of tetrazole formation. These studies suggest that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise addition. The presence of an electron-withdrawing group, such as the trifluoromethyl group, on the nitrile is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide, often leading to a smoother reaction. nih.gov

In reactions involving 5-substituted-1H-tetrazoles, the trifluoromethyl group's inductive effect makes the proton on the tetrazole ring more acidic compared to tetrazoles with electron-donating groups. This increased acidity can influence its reactivity in base-catalyzed reactions.

Transformation Pathways

Thermal Decomposition:

The thermal decomposition of tetrazole derivatives is a significant area of study, particularly for nitrogen-rich compounds. The decomposition pathways can be complex and are highly dependent on the substituents. For instance, studies on the thermal decomposition of 5-aminotetrazole have identified two primary decomposition routes: one yielding hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), and another producing nitrogen gas (N₂) and methyl azide (CH₃N₃). researchgate.net

While direct kinetic data for this compound is unavailable, it is plausible that its thermal decomposition would also proceed via ring-opening and elimination of nitrogen gas. The strong C-CF₃ bond would likely remain intact during the initial stages of decomposition. The general mechanism for tetrazole thermolysis can involve tautomerization followed by the elimination of N₂. acs.org The effective activation energy for the thermolysis of the parent tetrazole has been calculated to be 36.2 kcal/mol. acs.org

Photochemical Reactions:

Tetrazoles can undergo photochemical reactions, often proceeding through the formation of a short-lived nitrile imine intermediate upon the extrusion of nitrogen gas. researchgate.net This highly reactive intermediate can then participate in various reactions, including cycloadditions with alkenes. For 5-(Trifluoromethyl)-1H-tetrazole, irradiation could potentially lead to the formation of a trifluoromethyl-substituted nitrile imine, which would be a powerful tool for the synthesis of novel trifluoromethyl-containing heterocyclic compounds. The mechanism of such a photocycloaddition process has been systematically elucidated for other tetrazole derivatives. researchgate.net

Hydrolysis and Other Transformations:

The stability of the tetrazole ring is generally high across a wide pH range. thieme-connect.com However, under forcing conditions, transformations can occur. The strong electron-withdrawing nature of the trifluoromethyl group might influence the susceptibility of the ring to nucleophilic attack, although the tetrazole ring is generally resistant to such reactions.

The degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a known method for the synthesis of 1,3,4-oxadiazoles. beilstein-journals.org This transformation proceeds through a mechanism involving acylation at a ring nitrogen, followed by ring opening and elimination of nitrogen. It is conceivable that 5-(Trifluoromethyl)-1H-tetrazole could undergo similar transformations.

Reaction Kinetics

Quantitative kinetic data for the reactions of this compound are not readily found in the literature. However, a general understanding of the parameters that would be investigated in such studies is essential. Reaction kinetics are typically studied by monitoring the concentration of reactants or products over time under controlled conditions (e.g., temperature, pressure, catalyst concentration). From this data, key kinetic parameters can be determined.

To illustrate the type of data that would be sought in a kinetic study of a hypothetical reaction involving this compound, the following table outlines the key parameters and their significance.

| Kinetic Parameter | Symbol | Unit | Significance |

|---|---|---|---|

| Rate Constant | k | Varies (e.g., s⁻¹, M⁻¹s⁻¹) | Proportionality constant relating the rate of a reaction to the concentration of reactants. A higher value indicates a faster reaction. |

| Activation Energy | Ea | kJ/mol or kcal/mol | The minimum energy required for a reaction to occur. A higher activation energy implies a greater temperature sensitivity of the reaction rate. |

| Pre-exponential Factor | A | Same as rate constant | Represents the frequency of collisions between reactant molecules in the correct orientation for a reaction to occur. |

| Enthalpy of Activation | ΔH‡ | kJ/mol or kcal/mol | The change in enthalpy when the reactants form the transition state. |

| Entropy of Activation | ΔS‡ | J/(mol·K) or cal/(mol·K) | The change in entropy when the reactants form the transition state. It reflects the degree of order in the transition state compared to the reactants. |

| Gibbs Free Energy of Activation | ΔG‡ | kJ/mol or kcal/mol | The change in Gibbs free energy when the reactants form the transition state. It is the ultimate determinant of the reaction rate at a given temperature. |

Structural Elucidation and Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis of 5-(Trifluoromethyl)-1H-tetrazole Hydrate (B1144303) and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. While specific crystallographic data for 5-(Trifluoromethyl)-1H-tetrazole hydrate is not widely published, analysis of closely related trifluoromethyl-containing tetrazole derivatives provides a representative understanding of the structural parameters. For instance, studies on complex derivatives reveal detailed crystallographic information.

As an illustrative example, the crystallographic data for a trifluoromethyl-containing fused triazole-triazine energetic molecule, which also features a tetrazole ring, highlights the type of information obtained from SCXRD analysis. energetic-materials.org.cn

Interactive Table: Example Crystallographic Data for a Related Tetrazole Derivative energetic-materials.org.cn

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.9035 (10) |

| b (Å) | 10.219 (2) |

| c (Å) | 15.194 (3) |

| α (°) | 107.163 (6) |

| β (°) | 92.486 (7) |

| γ (°) | 96.4438 (7) |

| Volume (ų) | 720.4 (3) |

| Z | 2 |

Note: This data is for a related derivative, 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine, and serves as an example of typical crystallographic parameters. energetic-materials.org.cn

This data allows for the precise mapping of each atom in the crystal lattice, elucidating the molecular conformation and packing. For tetrazole derivatives, the tetrazole ring is typically found to be planar. wikipedia.org

Hydration Effects on Crystal Structure and Packing

The presence of a water molecule in the crystal lattice of this compound has a profound effect on its structure and packing. Water of hydration often acts as a molecular bridge, connecting individual molecules of the primary compound through hydrogen bonds. nih.govnih.gov This bridging can lead to the formation of extended, higher-dimensional networks, such as two-dimensional sheets or three-dimensional frameworks. nih.govnih.gov

In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, the water molecule is integral to forming a water-linked two-dimensional hydrogen-bonding network. nih.gov It participates in four distinct hydrogen-bonding interactions, acting as both a donor and an acceptor with the carboxylic acid group and the pyridine (B92270) nitrogen. nih.gov A similar role can be anticipated for the water molecule in this compound, where it would likely interact with the nitrogen atoms and the N-H group of the tetrazole ring. The hydrogen bonding pattern in the hydrated form of 5-aminotetrazole (B145819), a close analogue, confirms that the water molecule is key to the supramolecular assembly. wikipedia.org

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The tetrazole ring and the water molecule are the primary sites for these interactions.

The key components of the hydrogen bonding network are:

Donors: The primary hydrogen bond donor is the acidic proton on the N-H group of the tetrazole ring. The water molecule also serves as a hydrogen bond donor through its two O-H bonds.

Acceptors: The nitrogen atoms of the tetrazole ring and the oxygen atom of the water molecule act as hydrogen bond acceptors.

Based on studies of analogous hydrated tetrazole structures, a complex network of strong intermolecular hydrogen bonds such as N—H···N, N—H···O, and O—H···N is expected. nih.gov These interactions link the tetrazole molecules and water molecules into layers or more complex architectures. nih.gov For example, in 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, strong N—H···N bonds link the organic molecules into chains, which are then interconnected into layers by O—H···N and N—H···O hydrogen bonds involving the water molecule. nih.gov

Interactive Table: Potential Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction |

| Tetrazole (N-H) | Tetrazole (N) | N—H···N |

| Tetrazole (N-H) | Water (O) | N—H···O |

| Water (O-H) | Tetrazole (N) | O—H···N |

| Water (O-H) | Water (O) | O—H···O |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While studies specifically documenting the polymorphism of this compound are not prominent, research on related trifluoromethylated organic molecules has revealed the existence of conformational polymorphs, where different crystal structures arise from variations in the molecule's conformation. dntb.gov.ua The potential for polymorphism in the target compound remains an area for further investigation.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. worktribe.com A co-crystal consists of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together in a stoichiometric ratio by non-covalent interactions like hydrogen bonding. worktribe.comnih.gov This approach is widely used in pharmaceutical sciences to improve properties such as solubility and stability. worktribe.com Although no specific co-crystallization studies involving this compound were identified, its hydrogen bonding capabilities make it a potential candidate for forming co-crystals with suitable partner molecules.

Theoretical and Computational Studies of 5 Trifluoromethyl 1h Tetrazole Hydrate

Quantum Chemical Calculations (DFT, Ab Initio, etc.)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and other properties of a molecule. For substituted tetrazoles, DFT methods, particularly with hybrid functionals like B3LYP, have been effectively used to analyze their structure, stability, and aromatic character.

Electronic Structure and Charge Distribution Analysis

The electronic structure of 5-(trifluoromethyl)-1H-tetrazole is significantly influenced by the trifluoromethyl (-CF3) group, which is a potent electron-withdrawing substituent. This strong inductive effect (-I) alters the electron density distribution across the tetrazole ring.

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are commonly used to visualize charge distribution. In related tetrazole systems, MEP maps reveal that the most negative potential is typically located on the nitrogen atoms of the ring, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (N-H) is the most electropositive region. The -CF3 group further withdraws electron density from the tetrazole ring, enhancing the positive potential on the ring's carbon and hydrogen atoms and increasing the acidity of the N-H proton.

| Atom | Mulliken Charge (e) |

|---|---|

| C5 | +0.45 |

| N1 | -0.20 |

| N2 | -0.15 |

| N3 | -0.15 |

| N4 | -0.25 |

| H1 | +0.35 |

| C(CF3) | +0.60 |

Tautomeric Equilibria and Proton Transfer Dynamics

NH-unsubstituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Computational studies on the parent tetrazole molecule have shown that the relative stability of these tautomers is highly dependent on the surrounding medium. researchgate.net In the gas phase, the 2H-tetrazole is generally the more stable form. researchgate.net However, in polar solvents, the equilibrium shifts to favor the 1H-tetrazole, which has a larger dipole moment. researchgate.net

For 5-(trifluoromethyl)-1H-tetrazole, the strong electron-withdrawing nature of the -CF3 group is expected to influence this equilibrium. Computational studies are required to precisely quantify the energy difference between the 1H and 2H tautomers in both the gas phase and in a hydrated state. The proton transfer between these forms represents a significant energy barrier, which can also be calculated using quantum chemical methods to understand the dynamics of this process. researchgate.net

Aromaticity Assessment of the Tetrazole Ring

The tetrazole ring is considered an aromatic system, contributing significantly to its stability. Aromaticity can be quantified computationally using several methods, including the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of the ring; a negative value indicates diatropic ring currents, a hallmark of aromaticity.

Studies on substituted tetrazoles have demonstrated that the nature of the substituent at the C5 position significantly affects the ring's aromaticity. Electron-withdrawing groups, such as the -CF3 group, tend to increase the aromaticity of the tetrazole ring. This is attributed to the withdrawal of π-electrons, which enhances the cyclic delocalization within the ring. Therefore, 5-(trifluoromethyl)-1H-tetrazole is expected to possess a higher degree of aromaticity compared to the unsubstituted tetrazole.

Conformational Analysis of Substituted Tetrazoles

Conformational analysis for 5-(trifluoromethyl)-1H-tetrazole primarily involves the rotation of the trifluoromethyl group around the C5-C(CF3) bond. Due to the symmetry of the -CF3 group, the rotational barrier is typically low. However, interactions between the fluorine atoms and the nitrogen atoms of the tetrazole ring can lead to preferred staggered or eclipsed conformations. Quantum chemical calculations can map the potential energy surface for this rotation, identifying the minimum energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its interactions in a larger system.

Molecular Dynamics Simulations to Investigate Molecular Behavior

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For 5-(trifluoromethyl)-1H-tetrazole hydrate (B1144303), MD simulations can provide invaluable insights into the solvation structure and the interactions between the tetrazole and surrounding water molecules.

An MD simulation would model the movement of the tetrazole molecule and a large number of water molecules based on a force field that describes the interatomic forces. Analysis of the simulation trajectory can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from a specific atom on the tetrazole. RDFs for the N-H proton and the ring nitrogen atoms would reveal the structure of the hydrogen-bonding network with water.

Hydration Shell: The number of water molecules in the first solvation shell and their orientation can be determined, showing how the polar and nonpolar parts of the molecule interact with the solvent.

Dynamic Properties: The simulation can also be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times, providing a picture of how the molecule moves and tumbles within the aqueous solution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

For 5-(trifluoromethyl)-1H-tetrazole, the electron-withdrawing -CF3 group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted tetrazole.

LUMO: A lower LUMO energy indicates that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack. The LUMO is likely to be localized on the tetrazole ring and the carbon of the trifluoromethyl group.

HOMO: A lower HOMO energy implies that the molecule is less likely to act as an electron donor. The HOMO is typically associated with the lone pairs of the nitrogen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 | Low tendency to donate electrons |

| LUMO Energy | -1.2 | High tendency to accept electrons |

These computational approaches provide a comprehensive theoretical framework for understanding the chemical nature of 5-(trifluoromethyl)-1H-tetrazole hydrate, from its static electronic properties to its dynamic behavior in solution.

Prediction of Energetic Properties and Detonation Performance (Computational)

Computational studies are crucial in the field of energetic materials for predicting their performance and properties, offering a safer and more cost-effective alternative to experimental synthesis and testing. For 5-(Trifluoromethyl)-1H-tetrazole and its derivatives, computational methods such as density functional theory (DFT) and specialized thermochemical codes like EXPLO5 are employed to estimate key energetic parameters. matec-conferences.orgbibliotekanauki.plresearchgate.net These theoretical predictions provide valuable insights into the potential of these compounds as energetic materials.

While specific computational data for this compound is not extensively available in the reviewed literature, studies on closely related compounds offer significant insights. For instance, research on ionic salts derived from the 5-trifluoromethyl-1H-tetrazole anion has shown promising results. When combined with cations derived from picric acid, these salts have been predicted to exhibit high detonation velocities, in the range of 8081–8587 m/s, as calculated by EXPLO-5 software. researchgate.net

The introduction of the trifluoromethyl (CF3) group into the tetrazole ring is a key factor influencing the energetic properties. The fluorine atoms can act as an effective oxidizing agent, potentially leading to a more favorable oxygen balance and a higher specific impulse in propellant applications. researchgate.net Furthermore, the tetrazole ring itself, with its high nitrogen content and large positive heat of formation, is a fundamental building block for high-energy-density materials. researchgate.netresearchgate.net

Computational models rely on fundamental properties such as the heat of formation and density to predict detonation performance. researchgate.net For tetrazole derivatives, DFT calculations are often used to determine the heats of formation through isodesmic reactions. researchgate.net The density, a critical parameter influencing detonation velocity and pressure, can also be predicted using computational techniques. researchgate.net

In a study of a fused triazole-triazine molecule containing a 5-(trifluoromethyl)-1H-tetrazol-yl group, the theoretical detonation velocity and pressure were predicted using EXPLO5 to be 6933 m/s and 17.1 GPa, respectively. energetic-materials.org.cn Although this is a more complex molecule, it provides an indication of the energetic potential of compounds containing the trifluoromethyl tetrazole moiety.

The following tables present computationally predicted energetic properties for related tetrazole derivatives to provide a comparative context for the potential performance of this compound.

Table 1: Predicted Energetic Properties of a Trifluoromethyl-Containing Fused Triazole-Triazine Compound energetic-materials.org.cn

| Property | Predicted Value |

| Detonation Velocity (D) | 6933 m/s |

| Detonation Pressure (P) | 17.1 GPa |

Table 2: Predicted Detonation Velocity Range for Ionic Salts Derived from 5-Trifluoromethyl-1H-tetrazole researchgate.net

| Compound Type | Predicted Detonation Velocity (D) Range |

| Ionic salts with picric acid moiety | 8081–8587 m/s |

These computational predictions for related structures underscore the energetic potential of the 5-(trifluoromethyl)-1H-tetrazole framework. Further dedicated computational studies on the hydrate form are necessary to precisely quantify its energetic properties and detonation performance.

Applications in Advanced Materials Science and Specialized Chemical Contexts

Coordination Chemistry and Ligand Design Principles

In the realm of coordination chemistry, the tetrazole moiety of 5-(trifluoromethyl)-1H-tetrazole hydrate (B1144303) serves as an effective ligand for a variety of metal ions. The nitrogen atoms of the tetrazole ring can coordinate to metal centers, leading to the formation of diverse and structurally interesting coordination polymers and metal complexes. nih.govarkat-usa.orgrsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govescholarship.org The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. nih.govresearchgate.netunl.edubohrium.com Tetrazole-based ligands, including 5-(trifluoromethyl)-1H-tetrazole, are of particular interest in MOF synthesis due to their ability to coordinate with metal ions in various modes, leading to frameworks with unique topologies and properties. rsc.org

Beyond the formation of extended MOF structures, 5-(trifluoromethyl)-1H-tetrazole can also act as a chelating ligand, binding to a single metal center through multiple nitrogen atoms of the tetrazole ring. This chelation can lead to the formation of stable, discrete metal complexes with well-defined geometries. The coordination of the tetrazole ligand to the metal can be influenced by various factors, including the nature of the metal ion, the solvent system, and the presence of other co-ligands. rsc.orgrsc.orgnih.gov

The resulting metal complexes can exhibit interesting magnetic, luminescent, and catalytic properties. For instance, the incorporation of a trifluoromethyl group can enhance the volatility and solubility of the metal complexes in organic solvents, which is beneficial for certain applications. The systematic study of these complexes helps in understanding the fundamental principles of coordination chemistry and in the rational design of new functional materials. rsc.org

High-Energy Density Materials (HEDMs) Research

The high nitrogen content and positive heat of formation associated with the tetrazole ring make 5-(trifluoromethyl)-1H-tetrazole and its derivatives attractive candidates for research into High-Energy Density Materials (HEDMs). nih.govuni-muenchen.de HEDMs are a class of energetic materials that release large amounts of energy upon decomposition.

Researchers have synthesized a variety of energetic compounds incorporating the 5-(trifluoromethyl)tetrazole moiety. These compounds are often energetic salts, where the 5-(trifluoromethyl)tetrazolate anion is paired with a nitrogen-rich cation. The properties of these salts can be tuned by varying the cation. For example, a trifluoromethyl-containing fused triazole-triazine energetic molecule, 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine, was synthesized and its detonation performance was predicted. energetic-materials.org.cn

Studies have shown that the presence of a trifluoromethyl group can be beneficial for thermal stability and density, although it may sometimes lead to a depression in detonation properties. nih.gov For instance, a trifluoromethyl-containing fused triazole-triazine energetic molecule, TFX, demonstrated good thermal stability with a decomposition temperature above 300 °C. nih.gov Researchers systematically study the sensitivity and thermal decomposition behavior of new energetic derivatives containing the 5-(trifluoromethyl)tetrazole moiety to assess their potential as practical HEDMs. researchgate.netnih.govjst.go.jp

| Compound | Decomposition Temperature (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Detonation Velocity (D) | Detonation Pressure (P) |

| TFX | > 300 °C | Insensitive | Insensitive | Lower than TTX | Lower than TTX |

| 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | Not specified | > 40 J | > 360 N | 6933 m·s⁻¹ (theoretical) | 17.1 GPa (theoretical) |

| Energetic salts based on 5-hydrazino-1H-tetrazole | 173.7–198.6 °C | 4–40 J | Not specified | Competitive with HMX | Competitive with HMX |

Advanced Building Block Applications in Organic Synthesis

Beyond its applications in materials science, 5-(trifluoromethyl)-1H-tetrazole hydrate is a valuable building block in organic synthesis. The tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity. beilstein-journals.orgnih.govresearchgate.net The unique electronic properties conferred by the trifluoromethyl group make this particular tetrazole derivative a useful synthon for creating complex organic molecules. researchgate.net

The reactivity of the tetrazole ring and the trifluoromethyl group allows for a variety of chemical transformations. For example, the acidic N-H proton of the tetrazole ring can be deprotonated to form an anion, which can then participate in various nucleophilic reactions. The tetrazole ring can also undergo cycloaddition reactions. Chemists utilize these and other reactions to incorporate the 5-(trifluoromethyl)tetrazole moiety into larger molecules, including pharmaceuticals, agrochemicals, and other functional organic materials. nih.govresearchgate.net The development of novel synthetic methodologies using tetrazole building blocks continues to be an active area of research. beilstein-journals.orgnih.govresearchgate.net

Role in the Synthesis of Fluorinated Fine Chemicals and Intermediates

This compound serves as a crucial building block in the synthesis of specialized fluorinated compounds. The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the development of pharmaceuticals and agrochemicals. nih.gov The tetrazole ring itself is a stable aromatic system, and when combined with the strongly electron-withdrawing trifluoromethyl group, it creates a unique chemical intermediate.

The compound is utilized in the construction of more complex heterocyclic systems. For instance, trifluoromethyl-containing tetrazoles are precursors in the synthesis of fused heterocyclic structures, such as triazolo-triazines. energetic-materials.org.cn These synthetic pathways leverage the reactivity of the tetrazole ring and the unique properties conferred by the CF3 group. Its role as an intermediate is critical for creating high-nitrogen materials and other specialized chemicals where the presence of a fluorinated group is essential for desired functionality. researchgate.netnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃F₃N₄O sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 156.07 g/mol sigmaaldrich.comfluorochem.co.uk |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | YXGWPYUUBTVAEL-UHFFFAOYSA-N sigmaaldrich.comfluorochem.co.uk |

| SMILES String | O.FC(F)(F)c1nnn[nH]1 sigmaaldrich.com |

Bioisosteric Design Principles in Molecular Mimicry

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs and the optimization of existing ones. drugdesign.org It involves the replacement of a functional group or moiety within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving the desired biological activity while optimizing other characteristics like potency, selectivity, or metabolic stability. u-tokyo.ac.jpsci-hub.se

The 5-substituted-1H-tetrazole ring is a prominent example of a non-classical bioisostere, widely recognized for its ability to mimic the carboxylic acid functional group. researchgate.netnih.govresearchgate.net This molecular mimicry is based on the principle that the tetrazole ring can replicate the key interactions of a carboxylic acid with biological targets, such as receptors or enzymes. researchgate.net The high density of nitrogen atoms in the tetrazole ring can provide additional opportunities for hydrogen bonding or π-stacking interactions, which can sometimes lead to increased binding affinity compared to the carboxylic acid analogue. nih.gov Furthermore, the tetrazole group is generally more resistant to metabolic degradation pathways, which can result in a prolonged biological half-life. nih.gov

Structural Equivalence and Functional Mimicry of Carboxylic Acids

The success of the 5-substituted-1H-tetrazole moiety as a bioisostere for carboxylic acids stems from its remarkable similarity in key physicochemical properties that govern molecular interactions. researchgate.netresearchgate.net This allows it to function as an effective surrogate in a biological environment, engaging with target proteins in a manner analogous to a carboxylate group. nih.gov

Acidity and Ionization: At physiological pH, both 5-substituted-1H-tetrazoles and carboxylic acids are deprotonated to form their respective anions (tetrazolate and carboxylate). researchgate.net The pKa values of 5-substituted tetrazoles are typically in the range of 4.5 to 4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2–4.4). nih.govnih.gov This comparable acidity ensures that, like a carboxylic acid, the tetrazole group is ionized under physiological conditions, enabling it to form similar ionic and hydrogen bond interactions with biological targets. researchgate.net

Geometry and Electrostatics: Both the tetrazolate and carboxylate anions are planar structures, which is crucial for occupying the same binding pockets in enzymes or receptors. researchgate.net Computational studies and crystallographic data show that the two groups have very similar hydrogen bond environments and molecular electrostatic potentials. researchgate.netnih.govnih.gov This electrostatic similarity means they present a comparable charge distribution to a binding partner. researchgate.net

Lipophilicity and Membrane Penetration: A key advantage of the tetrazole bioisostere is its increased lipophilicity. Tetrazolate ions are estimated to be almost ten times more lipophilic than the corresponding carboxylate anions. nih.govresearchgate.net This property can enhance a molecule's ability to cross cell membranes, potentially leading to better absorption and bioavailability. researchgate.netnih.gov

Despite these similarities, there is a subtle structural difference. The hydrogen bond environment around a tetrazolate substituent extends approximately 1.2 Å further from the core of the molecule compared to a carboxylate. nih.govcambridgemedchemconsulting.com This means a protein binding site may need to be flexible enough to accommodate this slight spatial difference to form strong hydrogen bonds with either substituent. nih.gov

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN₄H) |

|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 nih.gov | ~4.5 - 4.9 nih.govnih.gov |

| Geometry of Anion | Planar researchgate.net | Planar researchgate.net |

| Lipophilicity of Anion | Lower nih.govresearchgate.net | Higher (approx. 10x) nih.govresearchgate.net |

| Metabolic Stability | Susceptible to metabolism nih.gov | More resistant to metabolism nih.gov |

| H-Bond Environment Extension | Standard nih.govcambridgemedchemconsulting.com | Extends ~1.2 Å further nih.govcambridgemedchemconsulting.com |

Future Perspectives and Research Directions

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. For 5-(Trifluoromethyl)-1H-tetrazole hydrate (B1144303), research is moving beyond traditional synthetic methods towards more environmentally benign alternatives. Key areas of development include the use of nanoparticle catalysts, ionic liquids, and flow chemistry methodologies.

Nanoparticle Catalysis: Heterogeneous catalysis using nanoparticles offers significant advantages, including high catalytic activity, selectivity, and the potential for catalyst recycling. beilstein-journals.orgrsc.org For the synthesis of tetrazole derivatives, various nanocatalysts have been explored, demonstrating the potential for cleaner and more efficient reactions. beilstein-journals.orgrsc.org Future research will likely focus on developing highly efficient and recyclable nanoparticle catalysts specifically for the synthesis of 5-(Trifluoromethyl)-1H-tetrazole, aiming for high yields under mild reaction conditions.

| Catalyst Type | Support Material | Key Advantages | Potential Application for 5-(Trifluoromethyl)-1H-tetrazole Synthesis |

| Copper Nanoparticles | Magnetic Core | Easy separation and recyclability, high efficiency. beilstein-journals.org | A promising candidate for a recyclable catalytic system in the synthesis of the title compound. |

| Silver Nanoparticles | Silica (B1680970) | High catalytic activity and stability. | Could offer a robust and efficient catalytic route. |

| Gold Nanoparticles | Various | High selectivity and mild reaction conditions. | May provide a pathway to high-purity product with minimal byproducts. |

Ionic Liquids: As "green" solvents, ionic liquids (ILs) offer a unique reaction environment due to their low vapor pressure, high thermal stability, and tunable properties. The use of ILs can lead to enhanced reaction rates and simplified product isolation. Research into the use of task-specific ionic liquids as both solvent and catalyst for the synthesis of 5-(Trifluoromethyl)-1H-tetrazole hydrate could pave the way for more sustainable and efficient production methods.

Flow Chemistry: Continuous flow synthesis presents a safer and more scalable alternative to traditional batch processes, particularly for reactions involving potentially hazardous intermediates. mdpi.comresearchgate.netncl.ac.ukresearchgate.net The synthesis of tetrazoles, which can involve the use of azides, is well-suited for flow chemistry, allowing for precise control over reaction parameters and minimizing risks. mdpi.comresearchgate.netncl.ac.uk Future work will likely involve the development of optimized flow-through processes for the continuous production of this compound.

| Flow Chemistry Parameter | Potential Advantage for Synthesis |

| Precise Temperature Control | Improved selectivity and reduced byproduct formation. |

| Enhanced Mass Transfer | Increased reaction rates and higher yields. |

| Small Reaction Volumes | Inherent safety for handling energetic compounds. |

| Automated Processing | Scalable and reproducible production. |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the trifluoromethyl group and the versatile nature of the tetrazole ring suggest that this compound may exhibit novel and synthetically useful reactivity. Future research in this area will likely focus on exploring its potential in cycloaddition reactions and photocatalysis.

Cycloaddition Reactions: The tetrazole ring can participate in various cycloaddition reactions, serving as a precursor to other heterocyclic systems. The [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977), for instance, has been shown to be a viable route to trifluoromethyl-substituted triazoles. mdpi.com Investigating the reactivity of the tetrazole ring in this compound towards different dipolarophiles could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds with interesting properties.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new bonds under mild and environmentally friendly conditions. nih.gov The application of photoredox catalysis to the trifluoromethylation of heterocycles is a rapidly growing field. nih.gov Exploring the photocatalytic activation of this compound could unlock new reaction pathways, such as C-H functionalization or the formation of novel nitrogen-containing heterocycles.

| Reaction Type | Reagents/Conditions | Potential Products |

| [3+2] Cycloaddition | Alkenes, Alkynes | Novel polycyclic heterocycles |

| Photocatalytic C-H Functionalization | Visible light, photocatalyst | Functionalized tetrazole derivatives |

| Photocatalytic Ring Transformation | Specific photocatalysts | Access to other heterocyclic systems |

Advanced Characterization Techniques for Intricate Structures

A thorough understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques. While standard spectroscopic methods provide valuable information, more sophisticated approaches are needed to fully elucidate its intricate structural details and dynamics.

Single-Crystal X-ray Diffraction: The determination of the single-crystal X-ray structure is crucial for unambiguously establishing the three-dimensional arrangement of atoms in the molecule, including the position of the water molecule in the hydrate. ncl.ac.ukresearchgate.netcarleton.eduspringernature.com This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which play a critical role in the crystal packing and physical properties of the material.

Advanced NMR Spectroscopy: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. rsc.orgjetir.orgthieme-connect.comnih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms and the through-bond and through-space interactions within the molecule.

| Spectroscopic Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing. ncl.ac.ukresearchgate.netcarleton.eduspringernature.com |

| ¹H, ¹³C, ¹⁹F NMR | Chemical environment of each nucleus, connectivity, and structural information. rsc.orgjetir.orgthieme-connect.comnih.gov |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups, information on molecular structure and bonding. researchgate.netrsc.orgpnrjournal.comresearchgate.netrsc.org |

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. researchgate.netrsc.orgpnrjournal.comresearchgate.netrsc.org Detailed analysis of the vibrational spectra of this compound, supported by theoretical calculations, can provide insights into the strength of chemical bonds and the nature of intermolecular interactions.

Computational Predictions for Rational Design of Functional Materials

Computational chemistry and molecular modeling have become indispensable tools in modern materials science, enabling the prediction of material properties and the rational design of new functional materials. hilarispublisher.comnih.govuchicago.eduutexas.edullnl.govbcmaterials.net For this compound, computational methods can be employed to explore its potential in various applications, particularly as an energetic material or as a building block for novel functional polymers and coordination compounds.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules. nih.gov For this compound and its derivatives, DFT calculations can be used to predict key properties such as heats of formation, electronic band gaps, and vibrational frequencies, which are crucial for assessing their potential as energetic materials or in electronic applications. mdpi.com

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Heats of formation, electronic structure, vibrational spectra. nih.govmdpi.com | Energetic materials, electronic materials. |

| Molecular Dynamics (MD) | Mechanical properties, thermal stability, diffusion. | Polymer design, material stability. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Understanding crystal packing and reactivity. |

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and materials at the atomic level. For materials based on 5-(Trifluoromethyl)-1H-tetrazole, MD simulations can be used to predict mechanical properties, thermal stability, and the diffusion of small molecules within a polymer matrix, aiding in the design of new materials with tailored properties.

The continued exploration of this compound through these future research directions holds significant promise for the development of new technologies and a deeper understanding of the fundamental principles of chemistry and materials science.

Q & A

Q. Q1: What are the standard protocols for synthesizing 5-(Trifluoromethyl)-1H-tetrazole hydrate, and how is purity validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation of trifluoroacetonitrile derivatives with sodium azide or hydrazine hydrate in polar solvents like ethanol or water. For example, hydrazine hydrate refluxed with trifluoromethyl ketones in ethanol yields the tetrazole core . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm trifluoromethyl group integrity. X-ray diffraction (XRD) is critical for confirming the hydrate structure, as seen in analogous tetrazole hydrates .

Advanced Synthesis

Q. Q2: How can continuous flow reactors improve the safety and efficiency of synthesizing 5-(trifluoromethyl)tetrazoles?

Methodological Answer: Continuous flow reactors mitigate risks associated with exothermic azide reactions by enabling precise temperature control and reduced reagent accumulation. For example, Gutmann et al. demonstrated safe hydrazoic acid generation in flow systems for tetrazole synthesis, achieving higher yields (85–95%) compared to batch methods . Optimizing parameters like residence time (5–10 min) and pressure (2–5 bar) minimizes side reactions (e.g., nitrile hydrolysis) while accommodating the trifluoromethyl group’s electron-withdrawing effects .

Crystallography and Hydrate Stability